3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a heterocyclic structure known for its diverse pharmacological activities. Synthesized via condensation of 3-amino-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one with aldehydes or ketones, this compound features a dimethylaminopropyl chain at position 3 and a mercapto (-SH) group at position 2 . Preclinical studies highlight its analgesic and anti-inflammatory properties with a favorable ulcerogenic index, suggesting therapeutic promise .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-17(2)8-5-9-18-14(19)12-10-6-3-4-7-11(10)21-13(12)16-15(18)20/h3-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWJBXOVNUXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields and is suitable for combinatorial synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of the target compound is strongly influenced by substituents at positions 2 and 3. Below is a comparative analysis with structurally related derivatives:
Structural and Functional Comparison
Key Observations
Substituent Impact on Activity: Position 3: The dimethylaminopropyl group in the target compound improves solubility and receptor binding compared to benzylideneamino (AS5) or chlorobenzylideneamino (AS7) groups, which exhibit higher lipophilicity but increased ulcerogenicity . Position 2: Mercapto (-SH) groups enhance hydrogen bonding with targets like COX-2, contributing to anti-inflammatory effects. In contrast, methylthio (-SMe) derivatives () show antibacterial activity, indicating substituent-dependent mechanistic divergence .
Therapeutic Versatility: The thieno[2,3-d]pyrimidin-4(3H)-one core is adaptable to multiple therapeutic targets.
Molecular Properties: Molecular Weight (MW): The target compound (MW ≈ 375.5) is heavier than T126 (MW = 314.37), which may affect blood-brain barrier permeability . Solubility: The dimethylaminopropyl chain confers better aqueous solubility compared to hydrophobic substituents (e.g., benzylideneamino), aiding oral bioavailability .
Research Findings and Clinical Relevance
- Anti-Inflammatory vs. Anticancer Trade-offs : While the target compound excels in analgesia with low toxicity, derivatives like T126 and A4 prioritize kinase or epigenetic modulation, underscoring the scaffold’s versatility .
- Bacterial vs. Mammalian Targets: 2-Methylthio derivatives () and oxadiazole-linked compounds () demonstrate that minor structural changes can redirect activity from mammalian enzymes to bacterial targets .
Biological Activity
3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one. Its molecular formula is C15H21N3OS2 with a molecular weight of 321.48 g/mol. The structure includes a thieno[2,3-d]pyrimidine core that is pivotal for its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
| Microorganism | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
|---|---|---|---|
| MRSA | 0.046 | Vancomycin | 0.68 |
| E. coli | 2.96 | Ciprofloxacin | 2.96 |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer cell lines. The specific pathways involved include modulation of GABA B receptors and interference with cell cycle progression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : It disrupts bacterial membranes and inhibits critical metabolic pathways.
- Anticancer Mechanism : It modulates neurotransmitter receptors and influences signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies highlight the compound's potential:
- A study conducted on MRSA strains showed that the compound outperformed traditional antibiotics in terms of potency and efficacy.
- Another investigation into its anticancer properties indicated significant cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
